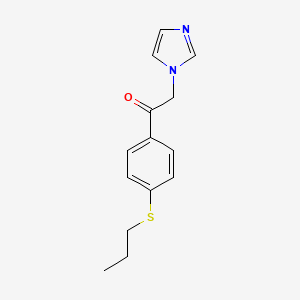
n-(5-Chloropentanoyl)leucine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-Chloropentanoyl)leucine is a chemical compound that combines the structural elements of 5-chloropentanoyl chloride and leucine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Chloropentanoyl)leucine typically involves the reaction of 5-chloropentanoyl chloride with leucine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
- Dissolve leucine in an appropriate solvent, such as dichloromethane.
- Add triethylamine to the solution to act as a base.
- Slowly add 5-chloropentanoyl chloride to the reaction mixture while maintaining a low temperature to control the exothermic reaction.
- Stir the reaction mixture for several hours to ensure complete reaction.
- Purify the product using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated purification systems to streamline the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(5-Chloropentanoyl)leucine can undergo various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to produce 5-chloropentanoic acid and leucine.
Substitution: The chlorine atom in the 5-chloropentanoyl group can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water and a base, such as sodium hydroxide.
Substitution: Common reagents include amines, thiols, and alcohols, often in the presence of a base or catalyst.
Oxidation and Reduction: Reagents such as hydrogen peroxide (oxidation) or sodium borohydride (reduction) can be used.
Major Products Formed
Hydrolysis: 5-chloropentanoic acid and leucine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation and Reduction: Oxidized or reduced forms of the compound, depending on the specific reaction conditions.
Applications De Recherche Scientifique
N-(5-Chloropentanoyl)leucine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the production of pharmaceuticals and specialty chemicals.
Mécanisme D'action
The mechanism of action of N-(5-Chloropentanoyl)leucine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modifying the enzyme’s structure. Additionally, it may interact with cellular receptors to modulate signaling pathways, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Chloropentanoyl chloride: A precursor used in the synthesis of N-(5-Chloropentanoyl)leucine.
Leucine: An essential amino acid that is a component of this compound.
N-Acetyl-leucine: A modified form of leucine with different pharmacological properties.
Uniqueness
This compound is unique due to its combined structural features, which confer specific chemical and biological properties
Propriétés
Numéro CAS |
5464-41-5 |
|---|---|
Formule moléculaire |
C11H20ClNO3 |
Poids moléculaire |
249.73 g/mol |
Nom IUPAC |
2-(5-chloropentanoylamino)-4-methylpentanoic acid |
InChI |
InChI=1S/C11H20ClNO3/c1-8(2)7-9(11(15)16)13-10(14)5-3-4-6-12/h8-9H,3-7H2,1-2H3,(H,13,14)(H,15,16) |
Clé InChI |
KLRYJQNMJWGJLL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(C(=O)O)NC(=O)CCCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


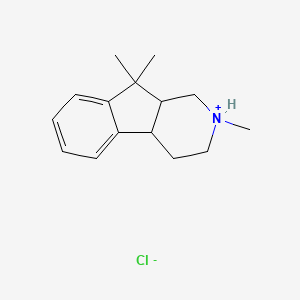
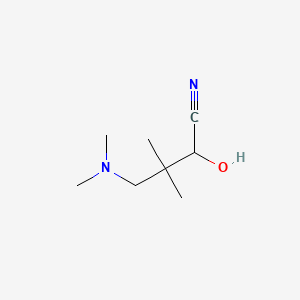
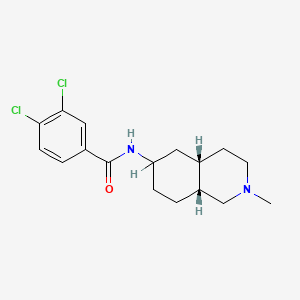

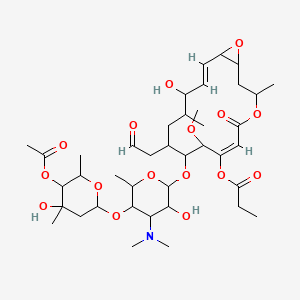
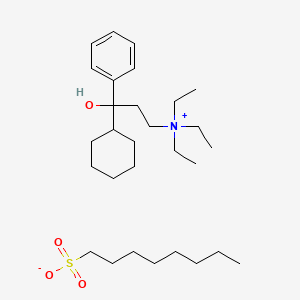
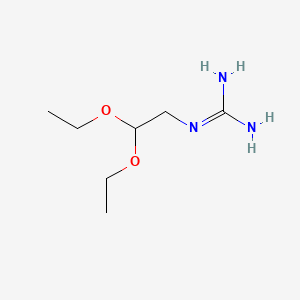
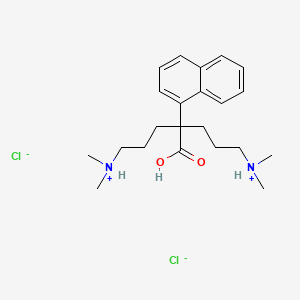

![2-{[(1-Hydroxypropan-2-yl)oxy]carbonyl}benzoic acid](/img/structure/B13767221.png)
![14-Methyl-11-oxa-13,15-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12,14,16-octaen-18-one](/img/structure/B13767240.png)
